4-溴-2,3,7,8-四氯二苯并呋喃

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

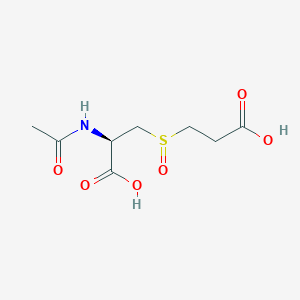

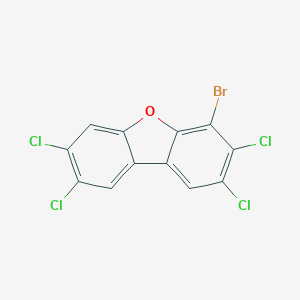

4-Bromo-2,3,7,8-tetrachlorodibenzofuran is a member of the chlorinated dibenzofurans family, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety. This compound is known for its environmental persistence and potential toxic effects. It is not produced intentionally but rather as a by-product in various industrial processes involving chlorinated compounds .

科学研究应用

4-Bromo-2,3,7,8-tetrachlorodibenzofuran is primarily used in scientific research to study its environmental impact and toxicological effects. It serves as a model compound for understanding the behavior of chlorinated dibenzofurans in the environment and their potential health risks. Research applications include:

Environmental Chemistry: Studying its persistence, degradation pathways, and accumulation in the food chain.

Toxicology: Investigating its toxic effects on various organisms and its potential to cause diseases such as cancer.

Analytical Chemistry: Developing methods for detecting and quantifying this compound in environmental samples.

作用机制

Target of Action

The primary target of 4-Bromo-2,3,7,8-tetrachlorodibenzofuran is the Aryl hydrocarbon receptor (AhR) . This receptor has a general function of binding to the XRE promoter region of genes it activates . It is a ligand-activated transcriptional activator .

Biochemical Pathways

The activation of the AhR leads to the expression of multiple xenobiotic chemical metabolizing enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs, environmental pollutants, and endogenous compounds. The downstream effects of this activation can influence various biochemical pathways, potentially leading to changes in cellular function and response to environmental stimuli.

Result of Action

The activation of the AhR by 4-Bromo-2,3,7,8-tetrachlorodibenzofuran can lead to various molecular and cellular effects. These effects are largely dependent on the specific genes that are activated and the resulting changes in enzyme activity. Potential effects could include changes in cellular metabolism, response to oxidative stress, and detoxification processes .

生化分析

Biochemical Properties

4-Bromo-2,3,7,8-tetrachlorodibenzofuran mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It interacts with various enzymes, proteins, and other biomolecules, playing an important role in cell-cycle regulation .

Cellular Effects

The compound influences cell function by inhibiting the basal and circadian expression of the core circadian component PER1 . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Bromo-2,3,7,8-tetrachlorodibenzofuran exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

4-Bromo-2,3,7,8-tetrachlorodibenzofuran is typically formed as an unintended by-product during the synthesis of other chlorinated compounds. The formation conditions often involve high temperatures, the presence of chlorine, and specific reaction environments such as alkaline mediums or exposure to UV light . Industrial processes that can lead to its formation include the production of chlorinated pesticides and the combustion of organochlorine compounds .

化学反应分析

4-Bromo-2,3,7,8-tetrachlorodibenzofuran can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the bromine and chlorine atoms attached to the dibenzofuran ring.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

相似化合物的比较

4-Bromo-2,3,7,8-tetrachlorodibenzofuran is similar to other chlorinated dibenzofurans, such as 2,3,7,8-tetrachlorodibenzofuran. the presence of a bromine atom in its structure makes it unique. This bromine atom can influence its chemical reactivity and toxicological properties. Similar compounds include:

2,3,7,8-Tetrachlorodibenzofuran: Known for its environmental persistence and toxic effects.

Other Polychlorinated Dibenzofurans: Varying in the number and position of chlorine atoms, each with distinct properties and environmental behaviors.

属性

IUPAC Name |

4-bromo-2,3,7,8-tetrachlorodibenzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3BrCl4O/c13-10-11(17)8(16)2-5-4-1-6(14)7(15)3-9(4)18-12(5)10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQVVDNPQHZSNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C(=C3OC2=CC(=C1Cl)Cl)Br)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3BrCl4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151155 |

Source

|

| Record name | Dibenzofuran, 4-bromo-2,3,7,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115656-08-1 |

Source

|

| Record name | Dibenzofuran, 4-bromo-2,3,7,8-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115656081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 4-bromo-2,3,7,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。